molecular formula C22H23N3S3 B430903 11-benzyl-3,5-bis(prop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene CAS No. 368889-46-7

11-benzyl-3,5-bis(prop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B430903
CAS No.: 368889-46-7
M. Wt: 425.6g/mol
InChI Key: GKPTVTXANHXVRI-UHFFFAOYSA-N
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Description

2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both allylsulfanyl and benzyl groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate amines and aldehydes under acidic or basic conditions. The reaction conditions often include heating in solvents like toluene or ethanol, with catalysts such as ammonium acetate or calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in solvents like ethanol, toluene, or dichloromethane .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzyl derivatives. These products can be further utilized in various chemical and biological applications .

Mechanism of Action

The mechanism of action of 2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(allylsulfanyl)-7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine is unique due to the presence of both allylsulfanyl and benzyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

CAS No.

368889-46-7

Molecular Formula

C22H23N3S3

Molecular Weight

425.6g/mol

IUPAC Name

11-benzyl-3,5-bis(prop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

InChI

InChI=1S/C22H23N3S3/c1-3-12-26-20-19-17-10-11-25(14-16-8-6-5-7-9-16)15-18(17)28-21(19)24-22(23-20)27-13-4-2/h3-9H,1-2,10-15H2

InChI Key

GKPTVTXANHXVRI-UHFFFAOYSA-N

SMILES

C=CCSC1=NC(=NC2=C1C3=C(S2)CN(CC3)CC4=CC=CC=C4)SCC=C

Canonical SMILES

C=CCSC1=NC(=NC2=C1C3=C(S2)CN(CC3)CC4=CC=CC=C4)SCC=C

Origin of Product

United States

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